molecular formula C13H21N3O2 B11860342 1H-Indazole, 4,5,6,7-tetrahydro-3-(2-(4-morpholinyl)ethoxy)- CAS No. 36173-94-1

1H-Indazole, 4,5,6,7-tetrahydro-3-(2-(4-morpholinyl)ethoxy)-

Cat. No.: B11860342
CAS No.: 36173-94-1
M. Wt: 251.32 g/mol
InChI Key: HKXDANMWTBGMKW-UHFFFAOYSA-N
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Description

4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine is a complex organic compound that features a morpholine ring linked to a tetrahydroindazole moiety via an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine typically involves the reaction of 4,5,6,7-tetrahydroindazole with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The tetrahydroindazole moiety can be oxidized to form indazole derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions to yield fully saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indazole derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine involves its interaction with specific molecular targets. The tetrahydroindazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydroindazole: A precursor in the synthesis of the target compound.

    2-Chloroethylmorpholine: Another precursor used in the synthesis.

    Indazole Derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine is unique due to the combination of the morpholine ring and tetrahydroindazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

36173-94-1

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-yloxy)ethyl]morpholine

InChI

InChI=1S/C13H21N3O2/c1-2-4-12-11(3-1)13(15-14-12)18-10-7-16-5-8-17-9-6-16/h1-10H2,(H,14,15)

InChI Key

HKXDANMWTBGMKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)OCCN3CCOCC3

Origin of Product

United States

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